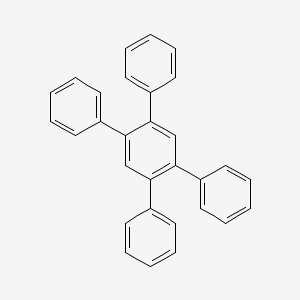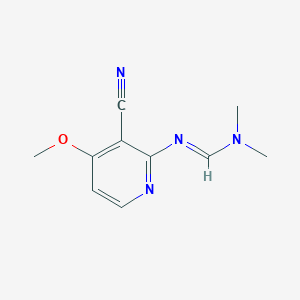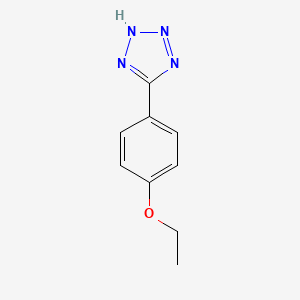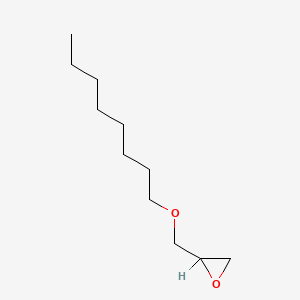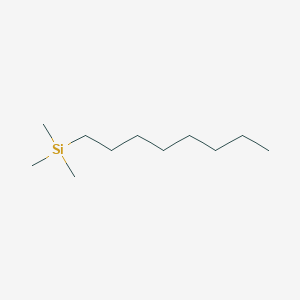
Trimethyl(octyl)silane
Descripción general
Descripción
Trimethyl(octyl)silane is an organosilicon compound with the molecular formula C11H26Si . It is a member of the silane family, characterized by a silicon atom bonded to organic groups. This compound is known for its hydrophobic properties and is widely used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethyl(octyl)silane can be synthesized through the reaction of octylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference. The general reaction is as follows:
C8H17MgBr+ClSi(CH3)3→C8H17Si(CH3)3+MgBrCl
Industrial Production Methods: In industrial settings, the production of this compound involves the direct reaction of octylsilane with trimethylchlorosilane in the presence of a catalyst. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.
Reduction: Hydride donors like lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Trimethyl(octyl)silane has diverse applications in scientific research:
Chemistry: Used as a hydrophobic agent in surface modification and as a reagent in organic synthesis.
Biology: Employed in the functionalization of biomolecules for improved stability and interaction.
Medicine: Utilized in drug delivery systems to enhance the hydrophobicity of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to impart water-repellent properties.
Mecanismo De Acción
The primary mechanism of action of trimethyl(octyl)silane involves its ability to form strong bonds with organic and inorganic surfaces, thereby modifying their properties. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating various chemical transformations. The hydrophobic nature of the compound is attributed to the presence of the octyl group, which repels water molecules.
Comparación Con Compuestos Similares
- Trimethoxy(octyl)silane
- Trimethoxy(octadecyl)silane
- Triethoxy(octyl)silane
Comparison: Trimethyl(octyl)silane is unique due to its specific combination of hydrophobicity and reactivity. Compared to trimethoxy(octyl)silane and triethoxy(octyl)silane, it has a higher degree of hydrophobicity due to the presence of three methyl groups. Trimethoxy(octadecyl)silane, on the other hand, has a longer alkyl chain, which provides even greater hydrophobicity but may reduce its reactivity in certain applications.
Propiedades
IUPAC Name |
trimethyl(octyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26Si/c1-5-6-7-8-9-10-11-12(2,3)4/h5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOGCAUNFUJOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296006 | |
| Record name | Trimethyl(octyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3429-76-3 | |
| Record name | NSC106792 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyl(octyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


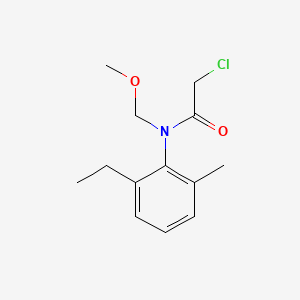
![3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B3051440.png)
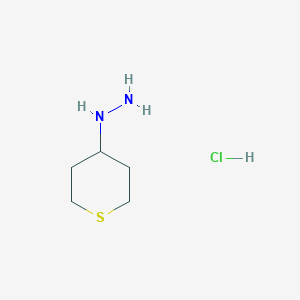
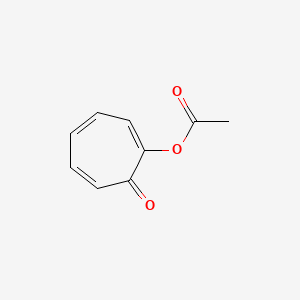
![Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B3051444.png)
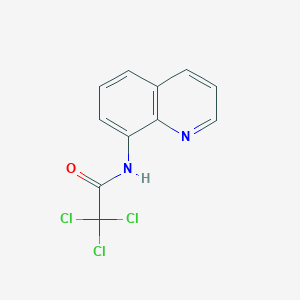
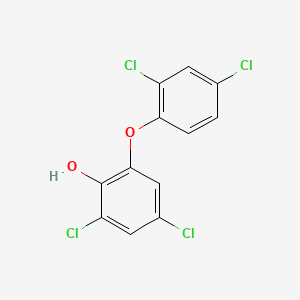
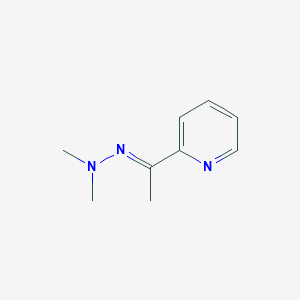
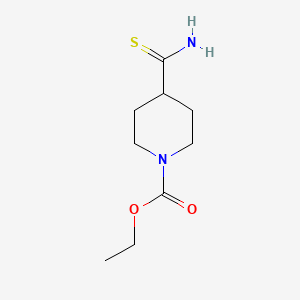
![4-Iodo-n-[(e)-phenylmethylidene]aniline](/img/structure/B3051454.png)
